Tanespimycin -

Tanespimycin

Catalog Number: EVT-1554661
CAS Number:
Molecular Formula: C31H43N3O8
Molecular Weight: 585.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of tanespimycin involves the modification of geldanamycin through a reaction with allylamine. The process begins with dissolving geldanamycin in an anhydrous solvent, such as dimethylformamide, followed by the gradual addition of allylamine under nitrogen atmosphere to prevent oxidation. The reaction is monitored using thin-layer chromatography until completion, after which the solvent is removed, and the product is purified through recrystallization from a suitable solvent mixture .

A notable method for large-scale production has been developed, focusing on cost-effective processes that maintain high yields. This involves fermentation to produce geldanamycin followed by its conversion to tanespimycin. The yield from this conversion can exceed 85%, making it a viable option for commercial production .

Molecular Structure Analysis

Tanespimycin's molecular structure can be represented as follows:

  • Chemical Formula: C₂₃H₂₉N₃O₄
  • Molecular Weight: 423.50 g/mol

The structure features a complex arrangement that includes a quinone moiety characteristic of the geldanamycin family, which contributes to its biological activity. The presence of the allylamino group enhances its solubility and bioavailability compared to its parent compound .

Chemical Reactions Analysis

Tanespimycin undergoes several chemical reactions that are crucial for its pharmacological activity. The primary reaction involves binding to heat shock protein 90, leading to the degradation of client proteins essential for tumor cell survival. This interaction disrupts multiple signaling pathways critical for cancer cell proliferation and survival. Additionally, tanespimycin can be formulated into micelles for improved solubility and controlled release in therapeutic applications .

Key Reactions:

  • Formation of Tanespimycin: Reaction of geldanamycin with allylamine.
  • Binding to Heat Shock Protein 90: Inhibition of protein folding processes.
  • Controlled Release: Encapsulation in polymeric micelles for sustained delivery.
Mechanism of Action

The mechanism of action of tanespimycin primarily revolves around its role as an inhibitor of heat shock protein 90. By binding to this protein, tanespimycin leads to the destabilization and subsequent degradation of various client proteins involved in oncogenic signaling pathways. This results in:

  • Inhibition of Tumor Growth: Disruption of signaling pathways that promote cell division and survival.
  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.
  • Potential Synergistic Effects: Enhancing the efficacy of other chemotherapeutic agents when used in combination therapies .
Physical and Chemical Properties Analysis

Tanespimycin exhibits several notable physical and chemical properties:

  • Solubility: Poor aqueous solubility; often requires formulation with solubilizing agents like Cremophor EL.
  • Stability: Sensitive to light and moisture; must be stored under controlled conditions.
  • pH Sensitivity: Stability varies with pH; optimal formulations are often adjusted to physiological pH levels (around 7.4) for therapeutic applications .

Relevant Data:

  • Melting Point: Approximately 180°C.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, affecting absorption and distribution.
Applications

Tanespimycin has been primarily investigated for its applications in oncology:

  • Cancer Treatment: Clinical trials have focused on its use against various cancers, including breast cancer, lung cancer, and leukemia.
  • Combination Therapy: Studies suggest enhanced efficacy when used alongside other chemotherapeutics or targeted therapies.
  • Research Tool: Utilized in laboratory settings to study heat shock protein functions and their role in cancer biology .
Molecular Mechanisms of Action

Hsp90 Inhibition and ATPase Activity Modulation

Tanespimycin exerts its primary anticancer effect by competitively binding to the N-terminal nucleotide-binding domain (NBD) of Hsp90. This binding prevents ATP from engaging with the critical ATPase catalytic site (Gln-106, Asp-79, Asn-44, Thr-171), thereby halting the essential ATP hydrolysis step required for the chaperone cycle. Structural studies reveal that tanespimycin mimics the natural ATP conformation but forms additional hydrophobic interactions and water-mediated hydrogen bonds within the deep pocket, resulting in tighter binding than ATP itself. Consequently, Hsp90 becomes trapped in an "open conformation" state, preventing the dimerization of N-terminal domains necessary for transitioning to the "closed conformation" required for client protein maturation. This inhibition stalls the chaperone machinery, directly impairing the refolding and activation of numerous oncogenic clients [1] [6] [10].

Table 1: Structural Features of Tanespimycin-Hsp90 Binding

Target DomainKey Binding ResiduesConformational EffectFunctional Consequence
N-terminal ATP-binding pocketGln-106, Asp-79, Asn-44, Thr-171Locks Hsp90 in open V-shaped conformationPrevents ATP hydrolysis and N-terminal dimerization
Hydrophobic pocketPhe-138, Trp-162, Leu-107, Val-150Enhanced hydrophobic interactionsHigher binding affinity than ATP
Solvent-exposed regionsWater-mediated H-bondsStabilizes inhibitor positioningDisrupts co-chaperone recruitment (Aha1, p23)

Client Protein Degradation Pathways

Inhibition of Hsp90 by tanespimycin leads to the polyubiquitination and subsequent proteasomal degradation of its vast array of oncogenic client proteins. This occurs because misfolded clients are diverted towards the ubiquitin-proteasome pathway instead of achieving stable, functional conformations. Key clients affected include:

  • Receptor Tyrosine Kinases (RTKs): HER2/ErbB2 undergoes rapid ubiquitination and degradation upon tanespimycin exposure, critically impairing HER2-driven signaling pathways in breast cancers. This degradation underlies the observed synergy with trastuzumab in HER2-positive metastatic breast cancer [7] [9].
  • Serine/Threonine Kinases: Akt (Protein Kinase B) stability is profoundly dependent on Hsp90. Tanespimycin induces Akt ubiquitination and degradation, suppressing the crucial PI3K/Akt/mTOR survival pathway and sensitizing cells to apoptosis [4] [6].
  • Insulin-like Growth Factor-1 Receptor (IGF-1R): Degradation of IGF-1R disrupts its potent mitogenic and anti-apoptotic signals, particularly relevant in cancers driven by IGF signaling [4].
  • Cell Cycle Regulators: Cyclin-dependent kinases (CDK4, CDK6) and mutated forms of Raf kinases (CRAF, BRAF) are destabilized, leading to cell cycle arrest (often at G1/S) and impaired MAPK pathway signaling [4] [6].
  • Checkpoint Kinase 1 (Chk1): Degradation of Chk1 compromises the DNA damage response and S/G2 arrest, providing a mechanistic basis for synergy with DNA-damaging agents like gemcitabine [3].

Table 2: Key Oncogenic Client Proteins Degraded Following Tanespimycin-Induced Hsp90 Inhibition

Client Protein ClassSpecific ProteinsKey Oncogenic Pathway AffectedFunctional Consequence of Degradation
Receptor Tyrosine Kinases (RTKs)HER2/ErbB2, EGFR, IGF-1R, METPI3K/AKT, MAPK, Cell proliferation/survivalLoss of growth signals, apoptosis sensitization
Serine/Threonine KinasesAKT, CRAF, BRAFPI3K/AKT, MAPKInhibition of survival and proliferation pathways
Transcription FactorsHIF-1α, mutant p53, HSF1Angiogenesis, Stress response, Evasion of growth suppressionReduced hypoxia response, impaired stress adaptation
Cell Cycle RegulatorsCDK4, CDK6Rb/E2F pathwayG1/S cell cycle arrest
DNA Damage RepairChk1S/G2 checkpointAbrogation of DNA repair checkpoints

Tumor-Selective Binding to Activated Hsp90 Conformations

A critical aspect of tanespimycin's potential therapeutic window is its preferential affinity for Hsp90 complexes found within tumor cells. Tumor Hsp90 exists predominantly in a high-affinity "activated state" or "super-chaperone complex," characterized by multi-chaperone complexes (Hsp70, HOP, p23, immunophilins) heavily loaded with oncogenic client proteins. This activated conformation exhibits significantly higher (approximately 100-fold) binding affinity for tanespimycin compared to Hsp90 in normal cells, which resides mostly in an uncomplexed, latent state. The biochemical basis involves post-translational modifications (e.g., acetylation, phosphorylation) prevalent in cancer-associated Hsp90 and the unique composition of co-chaperones within the tumor environment. This selectivity allows tanespimycin to exert more potent effects on malignant cells while sparing many normal tissues [4] [6] [10].

Induction of Heat Shock Response (HSP70 Upregulation)

A consistent pharmacodynamic marker of tanespimycin activity is the robust induction of heat shock protein 70 (HSP70). This occurs through a feedback mechanism: inhibiting Hsp90 disrupts its normal inhibitory interaction with Heat Shock Factor 1 (HSF1). Liberated HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs), driving the transcription of HSP70 (HSPA1A) and other heat shock proteins. While HSP70 induction is often associated with a cytoprotective response, potentially contributing to resistance, it also has context-dependent effects. Notably, in the setting of combination therapy with bortezomib, tanespimycin-induced HSP70 may confer neuroprotective benefits, mitigating bortezomib-induced peripheral neuropathy by preventing neuronal damage, as observed in preclinical models and correlating with lower neuropathy rates in clinical trials of the combination [2] [5] [8].

Synergistic Disruption of Oncogenic Signaling Networks

Tanespimycin exhibits marked synergy with diverse anticancer agents by simultaneously crippling multiple compensatory survival pathways and overcoming resistance mechanisms:

  • Proteasome Inhibitors (e.g., Bortezomib): Synergy is achieved through a dual mechanism. Tanespimycin promotes the accumulation of ubiquitinated clients (due to Hsp90 inhibition preventing proper folding), while bortezomib directly inhibits the proteasome, blocking the degradation of these misfolded proteins. This leads to overwhelming proteotoxic stress and apoptosis. Clinically, this combination showed activity in bortezomib-refractory multiple myeloma (response rate 14%) with a notably lower incidence of severe peripheral neuropathy than expected with bortezomib alone, potentially due to HSP70 upregulation [5].
  • Chemotherapeutic Agents:
  • Gemcitabine: Tanespimycin degrades Chk1, a key mediator of the S/G2 checkpoint activated by gemcitabine-induced DNA damage. This abrogation of the checkpoint prevents DNA repair and enhances gemcitabine cytotoxicity. This mechanistic synergy formed the basis for phase I/II trials in ovarian cancer, although clinical efficacy was limited potentially due to insufficient client protein downregulation at achievable doses [3].
  • Taxanes (e.g., Paclitaxel): Tanespimycin suppresses Akt survival signaling and can abrogate taxane-induced G2/M arrest, pushing cells towards apoptosis. Preclinical studies show sensitization through caspase activation [7].
  • Targeted Therapies (e.g., Trastuzumab): In HER2-positive breast cancer, tanespimycin depletes HER2 protein levels, even in trastuzumab-resistant settings. Combining tanespimycin with trastuzumab demonstrated significant clinical activity (22% response rate, 59% clinical benefit rate) in patients whose disease had progressed on prior trastuzumab-based therapy, highlighting the ability to overcome resistance [7] [9].
  • DNA Damaging Agents: By degrading DNA repair clients like Chk1 and potentially RAD51, tanespimycin sensitizes cells to ionizing radiation and chemotherapy agents like cisplatin [3] [6].

Table 3: Mechanisms Underlying Synergistic Combinations Involving Tanespimycin

Combination AgentTarget/ClassMechanism of Synergy with TanespimycinObserved Effect
BortezomibProteasome inhibitorDual blockade: Client ubiquitination (Hsp90i) + Proteasome inhibition; HSP70 neuroprotectionEnhanced apoptosis in MM; Reduced peripheral neuropathy
GemcitabineNucleoside analogTanespimycin degrades Chk1 → Abrogates S/G2 arrestEnhanced DNA damage & cell death
TrastuzumabHER2 monoclonal antibodyTanespimycin depletes HER2 client proteinOvercomes trastuzumab resistance in HER2+ breast cancer
Paclitaxel/DocetaxelMicrotubule stabilizerTanespimycin inhibits Akt → Suppresses survival signals; Potential cell cycle effectsEnhanced caspase activation and apoptosis
Irinotecan/TopotecanTopoisomerase I inhibitorHsp90i may affect topoisomerase I stability/repair; Potential checkpoint abrogationPreclinical enhancement of cytotoxicity
Platinum agents (Cisplatin)DNA cross-linkerDegradation of DNA repair clients (e.g., Chk1, RAD51?)Sensitization to DNA damage

The molecular pharmacology of tanespimycin underscores its role as a broad-spectrum pathway disruptor. By targeting the Hsp90 chaperone machinery, it simultaneously destabilizes numerous oncoproteins critical for cancer cell survival, proliferation, metastasis, and treatment resistance. Its tumor-selective binding provides a rationale for therapeutic targeting, while its induction of HSP70 presents both challenges (potential cytoprotection) and opportunities (neuroprotection). The profound synergy observed with various classes of anticancer agents highlights its potential to overcome resistance and enhance therapeutic efficacy through multi-pathway inhibition. Despite formulation and toxicity challenges limiting its standalone clinical development, tanespimycin serves as a crucial proof-of-concept for the therapeutic viability of Hsp90 inhibition in oncology, paving the way for next-generation inhibitors [4] [6] [7].

Properties

Product Name

Tanespimycin

IUPAC Name

[13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C31H43N3O8

Molecular Weight

585.7 g/mol

InChI

InChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)

InChI Key

AYUNIORJHRXIBJ-UHFFFAOYSA-N

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.